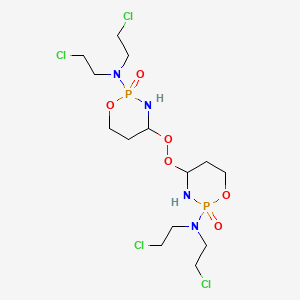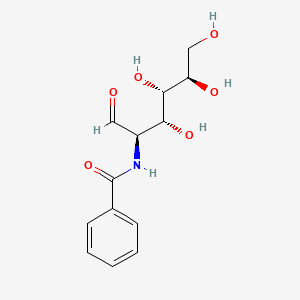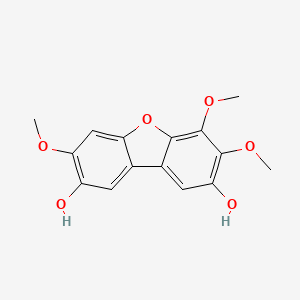
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-dihydroxy-3,4,7-trimethoxydibenzofuran is a member of the class of dibenzofurans that is dibenzofuran substituted by methoxy groups at positions 3, 4 and 7 and hydroxy groups at positions 2 and 8. It has a role as a plant metabolite. It is a member of dibenzofurans, an aromatic ether and a polyphenol. It derives from a hydride of a dibenzofuran.
科学的研究の応用
Lipid-Lowering Activity
Research on dibenzofurans from Crataegus oresbia revealed that compounds related to 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran showed significant in vitro lipid-lowering activities. This suggests potential applications in managing lipid levels, with one compound demonstrating stronger activity than simvastatin, a commonly used statin (Wang et al., 2022).
Antifungal Properties
Dibenzofuran phytoalexins, including 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran, were identified in the sapwood of Photinia, Pyracantha, and Crataegus species. These compounds exhibited antifungal activities, suggesting their potential as natural antifungal agents or in developing new antifungal treatments (Kokubun et al., 1995).
Anti-Inflammatory Effects
A study on the methanolic extract of Rhaphiolepis indica roots yielded dibenzofurans closely related to 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran. These compounds showed inhibitory effects on superoxide production in vitro, suggesting potential anti-inflammatory applications (Lin et al., 2010).
Metabolism Studies
Studies have also focused on the metabolism of dibenzofurans in animals. Although not directly on 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran, these studies provide insights into how similar compounds are metabolized, which is crucial for understanding their potential therapeutic applications and safety (Kuroki et al., 1989).
特性
CAS番号 |
167278-42-4 |
|---|---|
製品名 |
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran |
分子式 |
C15H14O6 |
分子量 |
290.27 g/mol |
IUPAC名 |
3,4,7-trimethoxydibenzofuran-2,8-diol |
InChI |
InChI=1S/C15H14O6/c1-18-12-6-11-7(4-9(12)16)8-5-10(17)14(19-2)15(20-3)13(8)21-11/h4-6,16-17H,1-3H3 |
InChIキー |
BUJOWQKLLDUNTC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3=CC(=C(C(=C3OC2=C1)OC)OC)O)O |
正規SMILES |
COC1=C(C=C2C3=CC(=C(C(=C3OC2=C1)OC)OC)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



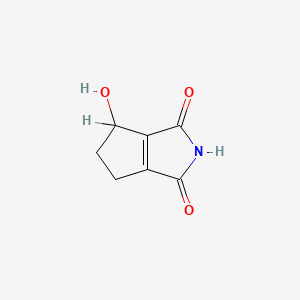
![5-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]tetrazole](/img/structure/B1209385.png)
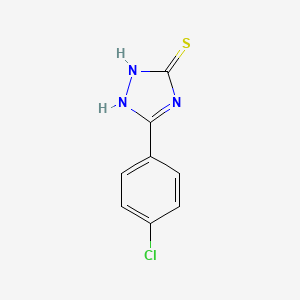
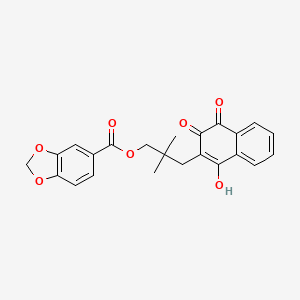
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)
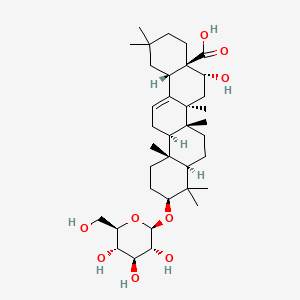
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1209390.png)
![7-Hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]-1-benzopyran-4-one](/img/structure/B1209392.png)
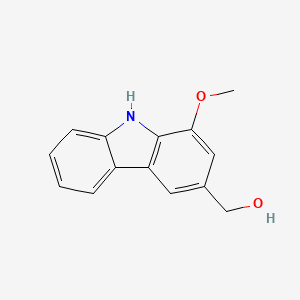
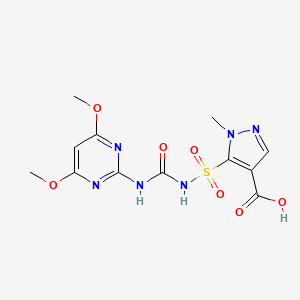
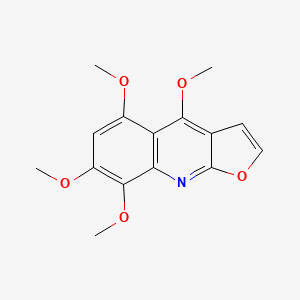
![17-hydroxy-10,13-dimethylspiro[2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-6,1'-cyclopropane]-3-one](/img/structure/B1209399.png)
